molecular formula C13H12N2O B2900480 2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine CAS No. 2178771-37-2

2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine

Cat. No.: B2900480
CAS No.: 2178771-37-2
M. Wt: 212.252
InChI Key: CJRAUCMVTHXZQN-UHFFFAOYSA-N
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Description

“2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine” is a compound that belongs to the class of pyrazines, which are nitrogen-containing heterocycles . Pyrazines are known for their broad range of chemical and biological properties . They are used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules .


Synthesis Analysis

The synthesis of pyrazine derivatives often involves several synthetic approaches including condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution . For instance, one method involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The pyrazine heterocycle is composed of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework . The C-N bonds in pyrazine were found to be slightly larger than the expected Kekulé resonance due to the electron delocalization present in the ring .


Chemical Reactions Analysis

Pyrazine derivatives have been reported to function as mixed-type inhibitors for steel and Al and Mg alloys . Their adsorption follows the Langmuir isotherm with steel and deviated in the case of Al and Mg alloys .


Physical and Chemical Properties Analysis

Pyrazine is a weak diacid base, with two protonation steps with pK1= 0.65 and pK2= - 5.78 . It exhibits inductive resonance properties and demonstrates the weakest basicity among diazine compounds, even weaker than pyridine .

Future Directions

Pyrazine and its derivatives have shown potential therapeutic value, including several clinically used agents . They have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery . Therefore, the synthetic methods and biological activities of pyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yloxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-2-4-11-8-12(7-10(11)3-1)16-13-9-14-5-6-15-13/h1-6,9,12H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRAUCMVTHXZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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